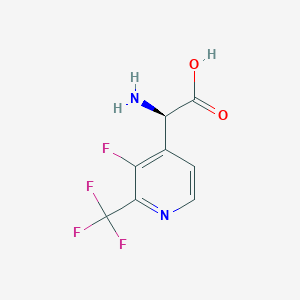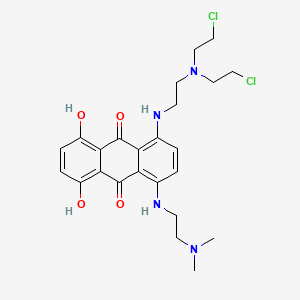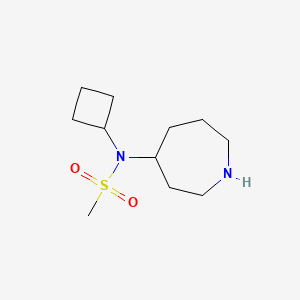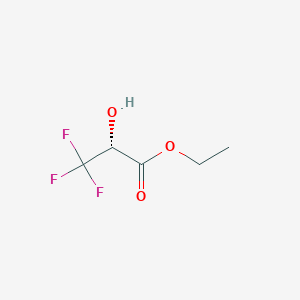
(R)-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid is a compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of ®-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the halogen-metal exchange reaction followed by borylation. This process typically uses trialkylborates as reagents . Another approach is the directed ortho-metalation followed by borylation, which provides high selectivity and efficiency . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Common reagents used in these reactions include trialkylborates, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ®-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid include other fluorinated pyridine derivatives and amino acids. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, trifluoromethylpyridine derivatives are known for their applications in agrochemicals and pharmaceuticals . The unique combination of fluorine and trifluoromethyl groups in ®-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid distinguishes it from other related compounds and contributes to its specific properties and applications.
Eigenschaften
Molekularformel |
C8H6F4N2O2 |
|---|---|
Molekulargewicht |
238.14 g/mol |
IUPAC-Name |
(2R)-2-amino-2-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C8H6F4N2O2/c9-4-3(5(13)7(15)16)1-2-14-6(4)8(10,11)12/h1-2,5H,13H2,(H,15,16)/t5-/m1/s1 |
InChI-Schlüssel |
MUMXOGYCZFBZQW-RXMQYKEDSA-N |
Isomerische SMILES |
C1=CN=C(C(=C1[C@H](C(=O)O)N)F)C(F)(F)F |
Kanonische SMILES |
C1=CN=C(C(=C1C(C(=O)O)N)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345933.png)


![Methyl 4-(2-(methylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamido)benzoate](/img/structure/B13345947.png)






amine](/img/structure/B13345981.png)
